N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine

tautomerism computational chemistry thiazoline conformation

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 21018-31-5, MF C5H10N2S, MW 130.21 g/mol) is a small-molecule 2-amino-2-thiazoline derivative bearing methyl substituents at both the exocyclic N (position and the C5 position of the dihydrothiazole ring. Unlike the fully aromatic 2-aminothiazole scaffold, the 4,5-dihydro (thiazoline) core introduces a saturated C4–C5 bond that breaks ring planarity, creates a stereogenic center at C5, and enables a unique amino–imino tautomeric equilibrium whose balance is exquisitely sensitive to N- and C5-substitution patterns.

Molecular Formula C5H10N2S
Molecular Weight 130.21 g/mol
CAS No. 21018-31-5
Cat. No. B1436443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine
CAS21018-31-5
Molecular FormulaC5H10N2S
Molecular Weight130.21 g/mol
Structural Identifiers
SMILESCC1CNC(=NC)S1
InChIInChI=1S/C5H10N2S/c1-4-3-7-5(6-2)8-4/h4H,3H2,1-2H3,(H,6,7)
InChIKeyRMUKYRGITOHRGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 21018-31-5): Procurement-Relevant Identity and Core Structural Benchmarks


N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 21018-31-5, MF C5H10N2S, MW 130.21 g/mol) is a small-molecule 2-amino-2-thiazoline derivative bearing methyl substituents at both the exocyclic N (position 2) and the C5 position of the dihydrothiazole ring [1]. Unlike the fully aromatic 2-aminothiazole scaffold, the 4,5-dihydro (thiazoline) core introduces a saturated C4–C5 bond that breaks ring planarity, creates a stereogenic center at C5, and enables a unique amino–imino tautomeric equilibrium whose balance is exquisitely sensitive to N- and C5-substitution patterns [2][3]. This compound is synonymous with 5-methyl-2-methylamino-2-thiazoline and methyl-(5-methyl-4,5-dihydrothiazol-2-yl)amine, and is cataloged under SpectraBase Wiley ID 1132368 [1].

Why N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine Cannot Be Freely Interchanged with Simpler 2-Aminothiazolines


The 2-aminothiazoline scaffold harbors a tautomeric equilibrium between an amino form (NH–C=N) and an imino form (N=C–NH) whose position is fundamentally altered by N-methyl substitution; DFT calculations demonstrate that the amino tautomer of the unsubstituted parent is more stable by approximately 6 kJ/mol in the gas phase, whereas N-methyl substitution stabilizes the imino tautomer and shifts the equilibrium constant by 5–15 kJ/mol depending on solvation [1][2]. Furthermore, the introduction of a methyl group at C5 creates a chiral center that is absent in the unsubstituted parent (CAS 1779-81-3), N-methyl-only (CAS 10416-51-0), or N,N-dimethyl (CAS 55545-09-0) analogs, directly impacting enantioselective synthesis, chromatographic resolution, and biological recognition . For NOS-inhibitor applications, the literature explicitly establishes that N-mono- vs. N,N-disubstitution patterns do not significantly affect potency, meaning that the parent 2-amino-2-thiazoline (IC50 = 1.10 × 10^3 nM against eNOS) [3] and N,N-dimethyl-4,5-dihydrothiazol-2-amine are functionally interchangeable for this target, but N,5-dimethyl substitution introduces a stereochemical variable that neither analog possesses, making blind substitution potentially invalid in chiral environments [4].

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine: Quantified Comparator-Based Differentiation Evidence


Tautomeric Energy Shift Induced by N-Methyl Substitution: Quantified Preference for the Imino Form

The N-methyl substituent on the exocyclic nitrogen of N,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine stabilizes the imino tautomer (N=C–NH) relative to the amino form (NH–C=N). For the analogous 2-methylamino-2-thiazoline (i.e., N-methyl-4,5-dihydrothiazol-2-amine), DFT calculations at the Becke3LYP/6-31+G(d,p) level demonstrate that the imino tautomer is energetically favored, with the iminozation free energy (ΔG) in the gas phase falling within the range of 5–15 kJ/mol, and solvation further shifts the equilibrium toward the imino species [1]. In contrast, the unsubstituted 2-amino-2-thiazoline (CAS 1779-81-3) exhibits the opposite preference: the amino tautomer is more stable by approximately 6 kJ/mol in the gas phase, with the relative stability order preserved in water [2]. This represents a minimum ΔΔG of ~11 kJ/mol between the two compounds (6 kJ/mol favoring amino in parent vs. at least 5 kJ/mol favoring imino in N-methyl derivative), corresponding to an equilibrium constant ratio (K_imino/K_amino) that differs by approximately two orders of magnitude at 298 K [1][2].

tautomerism computational chemistry thiazoline conformation

NOS-Inhibitory Activity: N,N-Disubstitution Does Not Enhance Potency, Making N,5-Dimethyl the Stereo-Differentiated Analog for Chiral Assays

A structure–activity relationship study of 2-amino-2-thiazoline derivatives established that the dimensions of substituents at the 2-N position (mono- vs. disubstitution) are not significant determinants of in vivo NOS-inhibitory activity [1]. The unsubstituted 2-amino-2-thiazoline inhibits human endothelial NOS (eNOS) with an IC50 of 1.10 × 10^3 nM (1.10 μM), as curated in BindingDB from ChEMBL [2]. The SAR conclusion that N,N-disubstitution does not substantially alter potency implies that N,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine and its N,N-dimethyl analog (CAS 55545-09-0) likely exhibit comparable NOS-inhibitory activity to the unsubstituted parent. However, the 5-methyl substituent on the target compound introduces a stereogenic center at C5 that is absent in the achiral N,N-dimethyl analog, enabling enantioselective chromatography and the investigation of chiral recognition in NOS active sites [1]. No direct IC50 for the target compound is reported in the primary literature; this is a class-level inference based on the explicit substituent-size independence finding of Mandrugin et al. (2007), which should be noted as a limitation.

nitric oxide synthase inhibition NOS inhibitor SAR 2-aminothiazoline pharmacology

Chemoselective Acylation: N-Methyl Directs Regioselective exo-Acylation, a Reactivity Profile Absent in N-Unsubstituted Analogs

The N-methyl group on the exocyclic nitrogen confers a unique chemoselectivity profile in acylation reactions. When 2-methylamino-2-thiazoline (the exact tautomeric form of the target compound) is treated with alkyl acyl halides, the reaction proceeds with complete regioselectivity to yield N-acyl-2-methylamino-2-thiazolines (exo-acylated product) [1]. These N-acyl derivatives function as highly chemoselective acylating agents that discriminate primary amines in the presence of secondary amines and differentiate between less sterically hindered primary amines over more hindered ones [1]. In contrast, the unsubstituted 2-amino-2-thiazoline (CAS 1779-81-3) possesses two potentially acylable nitrogens (endocyclic and exocyclic) and its acylation regiochemistry is less predictable without the N-methyl directing group . This documented exo-acylation chemoselectivity of the N-methyl derivative is a direct, experimentally verified chemical differentiator with no equivalent in the N-unsubstituted parent.

chemoselective acylation 2-methylamino-2-thiazoline protecting group strategy

Molecular Weight Benchmark: Exact Mass Differentiation from Common 2-Aminothiazoline Analogs for Analytical Method Development

The molecular weight of N,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (130.21 g/mol; monoisotopic mass 130.05647 Da) [1] is distinct from all common 2-aminothiazoline analogs used as building blocks or reference standards. The unsubstituted 2-amino-2-thiazoline (CAS 1779-81-3) has MW 102.16 g/mol ; N-methyl-4,5-dihydrothiazol-2-amine (CAS 10416-51-0) has MW 116.18 g/mol; and N,N-dimethyl-4,5-dihydrothiazol-2-amine (CAS 55545-09-0) has MW 130.21 g/mol (isobaric with the target) but lacks the C5 stereocenter [2]. This MW ladder of approximately +14 Da per methyl group enables unambiguous identification by mass spectrometry, while the 5-methyl substituent provides a unique 13C NMR signature at δ 20.40 ppm (C6 methyl) alongside the N-methyl signal at δ 30.13 ppm (C8), with the C5 carbon resonating at δ 47.29 ppm [3]. These spectroscopic handles allow definitive discrimination of the target compound from its isobaric N,N-dimethyl isomer in reaction monitoring and purity assessment.

LC-MS method development molecular weight differentiation thiazoline analog identification

Melting Point as a Surrogate for Crystal Packing Differentiation: Predicted vs. Experimental ΔT

The predicted melting point of N,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is approximately 377 K (≈104 °C), based on computational estimation [1]. This value is significantly higher than the experimentally determined melting point of the unsubstituted parent 2-amino-2-thiazoline (CAS 1779-81-3), which melts at 79–82 °C (352–355 K) . The ΔT_m of approximately +22–25 °C (≈25 K) between the N,5-dimethyl derivative and the unsubstituted parent reflects the additional van der Waals contacts and altered crystal packing introduced by the two methyl substituents. For the N-methyl-only analog (CAS 10416-51-0), no experimental melting point is broadly reported, but the trend of increasing melting point with methylation is consistent with the introduction of additional hydrophobic surface area. This thermal property difference directly impacts storage, formulation, and purification protocol design.

melting point crystal engineering physicochemical property differentiation

N,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-amine: Evidence-Backed Application Scenarios for Scientific Procurement


Chiral 2-Aminothiazoline Scaffold for Enantioselective NOS Inhibitor Development

For laboratories investigating nitric oxide synthase (NOS) as a therapeutic target, N,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine provides the only mono-N-methyl 2-aminothiazoline scaffold that simultaneously carries a stereogenic center at C5. The class-level SAR evidence demonstrates that N-substituent dimensions do not significantly affect NOS-inhibitory activity, implying that this compound retains the micromolar eNOS inhibitory potency (IC50 ≈ 1.10 μM) of the unsubstituted parent while enabling chiral chromatographic resolution [1][2]. This is a prerequisite for investigating enantioselective NOS isoform recognition, which neither the achiral N,N-dimethyl analog (CAS 55545-09-0) nor the racemic 5-methyl-only analog can support.

Chemoselective Acylating Agent for Primary Amine Discrimination in Complex Molecule Synthesis

The N-methyl substituent directs complete exo-acylation regioselectivity, and the resulting N-acyl derivatives function as chemoselective acylating agents capable of discriminating primary amines from secondary amines and differentiating between sterically distinct primary amines [1]. Synthetic chemistry groups requiring a thiazoline-based, recyclable acyl transfer reagent should specify the N-methyl derivative, as this chemoselectivity profile is absent in the unsubstituted 2-amino-2-thiazoline and represents a documented experimental advantage in protecting-group-free amide bond formation strategies.

Tautomer-Specific Pharmacophore Design in Structure-Based Drug Discovery

Computational evidence confirms that N-methyl substitution shifts the amino–imino tautomeric equilibrium decisively toward the imino form, with a minimum free energy difference of approximately 11 kJ/mol relative to the amino-preferred unsubstituted parent [1][2]. This tautomeric preference alters the hydrogen-bonding donor/acceptor pharmacophore and the geometry of the exocyclic nitrogen. Medicinal chemistry teams employing docking or pharmacophore modeling against targets known to engage the imino tautomer of cyclic amidines (e.g., I1-imidazoline receptors, certain kinase ATP-binding sites) should select the N-methyl derivative to match the computational model, rather than the unsubstituted parent that predominantly populates the amino form.

Analytical Reference Standard for LC-MS and NMR Discrimination of Isobaric 2-Aminothiazoline Isomers

The target compound (MW 130.21 Da, monoisotopic mass 130.05647 Da) is isobaric with N,N-dimethyl-4,5-dihydrothiazol-2-amine (CAS 55545-09-0) but distinguishable by its characteristic 13C NMR signature, particularly the C5 methine carbon at δ 47.29 ppm and the 5-methyl carbon at δ 20.40 ppm [1][2]. Analytical chemistry and QC laboratories developing LC-MS or NMR methods for reaction monitoring or purity assessment of 2-aminothiazoline libraries should procure this compound as a retention time and spectral reference standard to unambiguously identify the N,5-dimethyl regioisomer and differentiate it from its isobaric N,N-dimethyl counterpart.

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